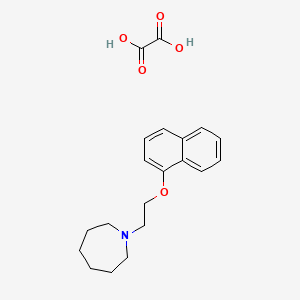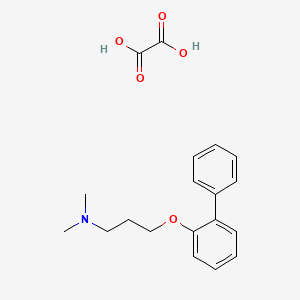![molecular formula C17H23BrClNO5 B4043951 1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4043951.png)
1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate
Übersicht
Beschreibung
1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C17H23BrClNO5 and its molecular weight is 436.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.04481 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on compounds structurally similar to 1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine oxalate involves the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation across various sigma and sterol isomerase sites. These compounds, including sigma ligands like 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, demonstrate significant sigma1-site affinities. The presence of a chiral center in the alkyl chain influences sigma1 binding, with certain compounds showing high affinity and selectivity for sigma1 over sigma2 and sterol Delta8-Delta7 isomerase (SI) sites. This highlights their potential application in treating central nervous system disorders and neuropathies (Berardi et al., 2003).
Environmental and Catalytic Applications
In the environmental domain, studies on chloroperoxidase have revealed its ability to form stable halogenated products from substrates in the presence of peroxide and a halogen anion (chloride, bromide, or iodide). This enzyme exhibits diverse activities, including classical peroxidase functions and catalytic reactions peculiar to catalase, underscoring its utility in halogenating organic compounds and potential environmental applications (Thomas, Morris, & Hager, 1970).
Advanced Oxidation Processes for Wastewater Treatment
The electro-Fenton and photoelectro-Fenton processes, utilizing acidic aqueous solutions, have been explored for the degradation of pollutants like clofibric acid. These methods achieve significant mineralization of contaminants, highlighting their viability for treating acidic wastewaters containing pharmaceutical metabolites and other pollutants. The photoelectro-Fenton method, in particular, is effective in decomposing stable Fe(3+)-oxalato complexes under UVA irradiation, indicating its potential in advanced oxidation processes for environmental remediation (Sirés et al., 2007).
Polymer Chemistry and Material Science
In the field of polymer chemistry, research has led to the development of alkyne-functionalised glycolides, such as 3-(2-propynyl)-1,4-dioxane-2,5-dione, through ring-opening (co)polymerisation with L-lactide. This synthesis pathway opens up avenues for creating biocompatible amphiphilic graft copolymers with potential applications in drug delivery systems and biodegradable materials, demonstrating the versatile scientific applications of compounds related to this compound (Coumes et al., 2013).
Eigenschaften
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-12-4-2-7-18(11-12)8-3-9-19-15-6-5-13(16)10-14(15)17;3-1(4)2(5)6/h5-6,10,12H,2-4,7-9,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPQZAATPCQUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043869.png)
![3-Methyl-1-[2-(2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043874.png)
![(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4043894.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4043897.png)
![4-{[2-[(2-chlorobenzyl)thio]-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4043899.png)


![N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate](/img/structure/B4043919.png)
![[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl] thiophene-2-carboxylate](/img/structure/B4043920.png)
![10-bromo-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4043921.png)
![N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4043923.png)
![1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043932.png)
![N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4043939.png)

